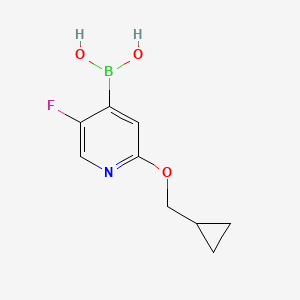

2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

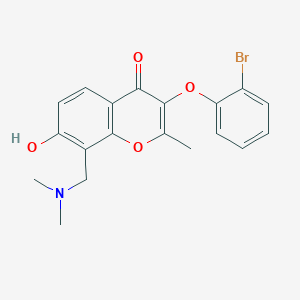

The compound “2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid” is a boronic acid derivative with a pyridine ring. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in the field of bioconjugation . The presence of a fluorine atom and a cyclopropylmethoxy group may influence the compound’s reactivity and biological activity .

Molecular Structure Analysis

The molecular structure of this compound would likely show a pyridine ring attached to a boronic acid group at the 4-position, a fluorine atom at the 5-position, and a cyclopropylmethoxy group at the 2-position .Chemical Reactions Analysis

Boronic acids are known to undergo a variety of chemical reactions, including condensation with amines or alcohols, oxidation, and reduction . The specific reactions that this compound would undergo could depend on various factors such as the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, boronic acids are typically solid at room temperature, and their solubility can vary depending on the other groups present in the molecule .Applications De Recherche Scientifique

Cross-Coupling Reactions

"2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid" plays a crucial role in cross-coupling reactions, which are foundational in the synthesis of complex organic molecules. Knapp et al. (2009) demonstrated a general solution for stabilizing unstable boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl derivatives, through slow release from air-stable MIDA boronates. This approach enables efficient cross-coupling with aryl and heteroaryl chlorides, transforming unstable boronic acids into highly effective building blocks for organic synthesis (Knapp, Gillis, & Burke, 2009).

Catalysis in Amide Formation

Boronic acids are also instrumental in catalysis, particularly in the formation of amides from carboxylic acids and amines. Arnold et al. (2008) synthesized new derivatives of N,N-di-isopropylbenzylamine-2-boronic acid to act as catalysts for direct amide formation under ambient conditions, demonstrating the versatility and reactivity of boronic acid derivatives in organic synthesis (Arnold et al., 2008).

Nanostructure Assembly

In materials science, boronic acids facilitate the assembly of boron-based dendritic nanostructures. Christinat, Scopelliti, and Severin (2007) described a novel synthetic strategy for constructing boron-based macrocycles and dendrimers, showcasing the utility of boronic acids in developing advanced materials with potential applications in nanotechnology (Christinat, Scopelliti, & Severin, 2007).

Propriétés

IUPAC Name |

[2-(cyclopropylmethoxy)-5-fluoropyridin-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO3/c11-8-4-12-9(3-7(8)10(13)14)15-5-6-1-2-6/h3-4,6,13-14H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFNFZHYOFUZGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1F)OCC2CC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethoxy)-5-fluoropyridine-4-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide](/img/structure/B2919352.png)

![8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2919354.png)

![4-cyano-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2919365.png)

![ethyl 3-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2919368.png)

![2-(4-fluorobenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2919369.png)